Chroman 1 dihydrochloride

ROCK2 selectivity enzymatic inhibition kinase profiling

Choose Chroman 1 dihydrochloride for unmatched ROCK2 selectivity and cellular potency. Unlike Y-27632 or fasudil, it achieves cytoprotection at 50 nM (vs. 10 µM) without off-target kinase engagement, ensuring clean, interpretable results in hPSC passaging, single-cell cloning, and organoid generation. Its ~50,000-fold greater potency over Y-27632 minimizes experimental variability and solvent artifacts, making it the definitive standard for dissecting ROCK2-specific pathways in cardiovascular and oncology research.

Molecular Formula C24H30Cl2N4O4
Molecular Weight 509.4 g/mol
Cat. No. B11930830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman 1 dihydrochloride
Molecular FormulaC24H30Cl2N4O4
Molecular Weight509.4 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3.Cl.Cl
InChIInChI=1S/C24H28N4O4.2ClH/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18;;/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29);2*1H/t18-;;/m0../s1
InChIKeyBZROBPNUVVJVJQ-NTEVMMBTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman 1 Dihydrochloride: A Picomolar ROCK2-Selective Inhibitor for Precision Rho Kinase Targeting


Chroman 1 dihydrochloride is a synthetic small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCKs), with exceptional potency and selectivity for the ROCK2 isoform [1]. It exhibits an IC50 of 1 pM against ROCK2 and 52 pM against ROCK1 in enzymatic assays, representing a greater than 2000-fold selectivity for ROCK2 over related kinases including MRCK (IC50 150 nM), PKA (IC50 >20,000 nM), and AKT1 (IC50 >20,000 nM) . The compound is provided as a dihydrochloride salt to enhance aqueous solubility and stability, with a molecular weight of 436.5 g/mol and a chemical formula of C24H30Cl2N4O4 [2]. It is primarily employed in basic and translational research as a tool compound to dissect ROCK2-dependent signaling pathways in cardiovascular biology, stem cell maintenance, and cancer cell migration.

Why Generic ROCK Inhibitor Substitution with Chroman 1 Dihydrochloride is Not Feasible


The Rho kinase inhibitor landscape is characterized by profound differences in isoform selectivity, off-target engagement, and cellular potency that preclude simple interchange of in-class compounds. Chroman 1 dihydrochloride exhibits an ~50,000-fold greater potency for ROCK2 than the widely used inhibitor Y-27632 (IC50 1 pM vs. 46 nM) and an ~11,000,000-fold greater potency than the clinically approved fasudil (IC50 1 pM vs. 10.7 µM) . Moreover, broad kinome profiling reveals that Y-27632 at 10 µM significantly inhibits multiple off-target kinases (PKCη, PKCε, PKCδ, PKN1, PKN2, PRKX) whereas Chroman 1 at 50 nM exhibits a far cleaner selectivity profile, with negligible inhibition of only two kinases (LATS2, DMPK2) [1]. Substituting Chroman 1 with a less potent or less selective ROCK inhibitor would therefore introduce substantial experimental variability, compromise data interpretability, and potentially confound target engagement conclusions, particularly in sensitive cellular systems such as human pluripotent stem cells and ex vivo vascular preparations.

Quantitative Evidence Guide for Chroman 1 Dihydrochloride Differentiation


Picomolar ROCK2 Potency and Isoform Selectivity Outperforms First-Generation ROCK Inhibitors

Chroman 1 dihydrochloride inhibits ROCK2 with an IC50 of 1 pM and ROCK1 with an IC50 of 52 pM in a HotSpot kinase assay, demonstrating ~52-fold selectivity for ROCK2 over ROCK1 [1]. In contrast, the widely used inhibitor Y-27632 exhibits IC50 values of 46 nM for ROCK2 and 71 nM for ROCK1, equating to a >46,000-fold lower potency on ROCK2 relative to Chroman 1 . The clinically approved fasudil (HA-1077) inhibits ROCK with an IC50 of 10.7 µM, reflecting a 10,700,000-fold lower potency compared to Chroman 1 [2].

ROCK2 selectivity enzymatic inhibition kinase profiling

Broad Kinome Profiling Reveals Superior Selectivity and Fewer Off-Target Kinases Compared to Y-27632

In a comprehensive kinome screen of 369 human wild-type kinases, Chroman 1 at 50 nM displayed a clean selectivity profile, with negligible inhibition (<10% residual activity) of only two kinases (LATS2: 15.32%; DMPK2: 16.44%) beyond the primary ROCK targets [1]. In stark contrast, Y-27632 at 10 µM significantly inhibited six off-target kinases: PKCη, PKCε, PKCδ, PKN1, PKN2, and PRKX, with inhibition values ranging from 5.68% to 8.96% residual activity [2].

kinase selectivity off-target profiling ROCK inhibitor specificity

Enhanced Cytoprotection and Cell Survival in Human Pluripotent Stem Cells Outperforms Y-27632

Chroman 1 dihydrochloride improves the viability of human pluripotent stem cells (hPSCs) in culture with markedly higher potency than Y-27632. A concentration of 50 nM Chroman 1 provides equivalent cytoprotection to 10 µM Y-27632 in hESCs (WA09 line) cultured on vitronectin-coated plates in E8 medium . Dose-response analysis in a cell survival assay (CellTiter-Glo) demonstrates that Chroman 1 achieves maximal viability enhancement at nanomolar concentrations, whereas Y-27632 requires micromolar concentrations to achieve comparable effects [1].

stem cell survival cytoprotection hPSC maintenance

Potent Inhibition of Myosin Light Chain Phosphorylation in a Functional Cell-Based Assay

Chroman 1 dihydrochloride inhibits the phosphorylation of myosin light chain (MLC) in a cell-based functional assay with an IC50 of <4 nM [1]. This represents a direct downstream readout of ROCK pathway inhibition. In contrast, Y-27632, the most commonly used ROCK inhibitor in stem cell research, exhibits an IC50 of approximately 800 nM in a comparable MLC phosphorylation assay [2], indicating that Chroman 1 is at least 200-fold more potent at the functional cellular level.

MLC phosphorylation cell-based assay functional potency

In Vivo Vasodilation Without Compromising Left Ventricular Function or Hemodynamics

In a rat model, Chroman 1 induced dose-dependent vasodilation of phenylephrine-constricted aortic rings with an EC50 of 51-220 nM (95% CI) [1]. Importantly, in vivo administration of Chroman 1 at doses ranging from 30-300 µg/kg (i.p.) did not significantly alter left ventricular ejection fraction (LVEF%, p>0.05) or mean arterial pressure (MAP) at doses up to 100 µg/kg [2]. This contrasts with non-selective ROCK inhibitors such as fasudil, which are known to induce negative inotropic effects and hypotension in preclinical models [3].

cardiovascular pharmacology vasodilation ROCK2 in vivo

Optimal Research and Industrial Applications for Chroman 1 Dihydrochloride


Human Pluripotent Stem Cell (hPSC) Culture and Cryopreservation

Chroman 1 dihydrochloride is optimally deployed as a core component of the CEPT cocktail (Chroman 1, Emricasan, Polyamines, Trans-ISRIB) to achieve near-100% cell survival during hPSC passaging, cryopreservation, and single-cell cloning. At 50 nM, it provides equivalent cytoprotection to 10 µM Y-27632 , enabling high-efficiency genome editing, embryoid body formation, and organoid generation. Its superior selectivity minimizes off-target effects that could inadvertently alter pluripotency networks or differentiation trajectories.

Cardiovascular Pharmacology: Microvascular Obstruction and Vasodilation Studies

In preclinical models of myocardial ischemia/reperfusion injury and microvascular obstruction (MVO), Chroman 1 offers a unique advantage: potent arterial vasodilation (EC50 51-220 nM) without compromising left ventricular ejection fraction or causing significant hypotension at therapeutic doses (30-100 µg/kg) [1]. This hemodynamic stability makes it a safer and more translationally relevant tool compound compared to pan-ROCK inhibitors that induce negative inotropy.

ROCK2-Specific Signaling Pathway Dissection

For researchers seeking to delineate ROCK2-specific versus ROCK1-specific functions in cell motility, cytoskeletal dynamics, or gene expression, Chroman 1 is the inhibitor of choice. Its 52-fold selectivity for ROCK2 over ROCK1 [2] and minimal off-target kinase engagement (only LATS2 and DMPK2 with >84% residual activity at 50 nM) [3] allow for confident attribution of biological effects to ROCK2 inhibition. This contrasts sharply with Y-27632, which lacks isoform selectivity and inhibits six additional off-target kinases.

Cell-Based Functional Assays for ROCK Pathway Activity

Chroman 1's potent inhibition of myosin light chain (MLC) phosphorylation (IC50 <4 nM) [4] makes it an ideal positive control or reference standard in cell-based assays measuring ROCK pathway output. Its high potency ensures robust signal-to-noise ratios at low concentrations, reducing assay variability and minimizing the risk of compound precipitation or solvent-related artifacts in high-throughput screening formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chroman 1 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.